3-(Benzylamino)quinuclidine

Descripción

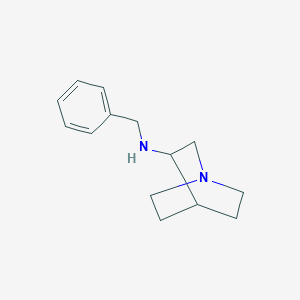

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCRQEPTJNQZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294074 | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6530-11-6 | |

| Record name | MLS002695233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies

The primary challenge in synthesizing chiral 3-(benzylamino)quinuclidine lies in the stereoselective construction of the C3 stereocenter on the quinuclidine (B89598) core. Most strategies achieve this by first synthesizing a chiral precursor, typically (R)- or (S)-3-quinuclidinol, from the prochiral ketone, 3-quinuclidinone. This chiral alcohol is then converted to the final benzylamine (B48309) product.

Asymmetric Construction of Chiral this compound

The asymmetric construction of the chiral quinuclidine framework is foundational. This is almost exclusively achieved through the asymmetric reduction of 3-quinuclidinone. The resulting enantiomerically enriched 3-quinuclidinol (B22445) serves as a versatile intermediate. The conversion of this chiral alcohol to the target amine can be accomplished through a two-step process: activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with benzylamine. This pathway ensures the stereochemical integrity established during the initial asymmetric reduction is transferred to the final product.

Dynamic Kinetic Resolution in Synthesis Pathways

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org In the context of this compound synthesis, DKR would typically be applied to a racemic precursor. The process combines a rapid, reversible racemization of the starting material with a highly enantioselective reaction. wikipedia.orgnih.gov For instance, a racemic mixture of 3-quinuclidinol could be subjected to DKR where a chemical catalyst (e.g., a ruthenium complex) facilitates the racemization via an oxidation-reduction equilibrium with the intermediate ketone, while an enzyme selectively acylates only one enantiomer of the alcohol. youtube.com This approach drives the equilibrium towards the formation of the desired enantiomerically pure acylated product, which can then be converted to the target amine.

Organocatalytic Approaches to Enantiomerically Enriched Forms

Organocatalysis has emerged as a vital tool in asymmetric synthesis, avoiding the use of metals. For the synthesis of chiral quinuclidine precursors, organocatalytic transfer hydrogenation of 3-quinuclidinone can be employed. This involves the use of a chiral organic molecule, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, to catalyze the reduction of the ketone using a hydrogen source like Hantzsch ester. The catalyst creates a chiral environment around the ketone, directing the hydride transfer to one face of the carbonyl group, thus producing the alcohol in an enantiomerically enriched form.

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed asymmetric hydrogenation is the most prevalent and highly developed method for producing enantiopure 3-quinuclidinol. frontiersin.org This method utilizes chiral transition metal complexes, typically based on ruthenium (Ru) or rhodium (Rh), to achieve high levels of stereocontrol. Chiral diphosphine ligands, such as BINAP derivatives, are complexed with the metal center to create a chiral catalytic species. Under hydrogen pressure, this complex coordinates to the 3-quinuclidinone and delivers hydrogen with high facial selectivity. This reaction is known for its high efficiency and excellent enantioselectivity, often yielding the product with over 99% enantiomeric excess (ee). google.com

| Catalyst System | Base | Solvent | Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| RuCl₂-(S)-Xyl-P-Phos-(S,S)-DPEN | KOtBu | Isopropanol | 30°C, 10 atm H₂ | (R)-3-Quinuclidinol | >95% | >99% |

| RuCl₂-(R)-BINAP-(R)-DAIPEN | KOtBu | Isopropanol | 50°C, 8 atm H₂ | (S)-3-Quinuclidinol | >95% | 98% |

| [RuCl((S,S)-TsDACH)(p-cymene)] | HCOOH/Et₃N | Methanol (B129727) | 40°C | (R)-3-Quinuclidinol | 96% | 97% |

Reductive Amination Protocols for this compound Formation

Reductive amination provides a more direct route to this compound by combining 3-quinuclidinone and benzylamine in a one-pot reaction. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the target secondary amine. nih.gov This method is highly efficient for producing the racemic product. To achieve an asymmetric synthesis via this route, a chiral reducing agent or a chiral catalyst would be required to stereoselectively reduce the imine or enamine intermediate.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a clean and effective method for the reduction step in a reductive amination sequence. beilstein-journals.org The reaction involves mixing 3-quinuclidinone and benzylamine with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under an atmosphere of hydrogen gas. google.com The catalyst facilitates both the imine formation and its subsequent reduction. The conditions can be optimized by adjusting hydrogen pressure, temperature, and solvent to maximize the yield of the desired this compound.

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1-50 atm | Methanol, Ethanol | 25-80°C | Widely applicable, good efficiency. |

| Raney Nickel (Ra-Ni) | 10-100 atm | Ethanol, THF | 50-120°C | Cost-effective, requires higher pressures/temperatures. |

| Platinum(IV) Oxide (PtO₂) | 1-5 atm | Methanol, Acetic Acid | 25-50°C | Highly active catalyst, operates under mild conditions. |

Application of Hydride Reagents in Reductive Amination

The synthesis of this compound and its derivatives frequently employs reductive amination, a cornerstone of amine synthesis. This process typically involves the reaction of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. The choice of hydride reagent is critical for achieving high yields and stereoselectivity.

Commonly utilized hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium borohydride is a versatile and cost-effective reducing agent, but it can also reduce the starting ketone if the reaction conditions are not carefully controlled. commonorganicchemistry.com For the synthesis of related compounds, such as cis-2-benzhydryl-3-benzylaminoquinuclidine, sodium borohydride has been successfully used to reduce the Schiff base formed from 2-benzhydryl-3-quinuclidinone and benzylamine. nih.gov

Sodium triacetoxyborohydride is a milder and more selective reagent that is particularly effective for reductive aminations. harvard.edu It is less likely to reduce the ketone starting material, allowing for a one-pot reaction where the ketone, amine, and reducing agent are mixed together. commonorganicchemistry.comharvard.edu This reagent has proven effective in the reductive amination of various ketones, including tropinone (B130398), a structurally related bicyclic amine, yielding the corresponding N-benzylamino derivative with high diastereoselectivity. mdma.ch The use of different acyloxyborohydrides, prepared in situ from sodium borohydride and various carboxylic acids, has also been explored to enhance stereoselectivity. mdma.ch

| Hydride Reagent | Key Characteristics | Application Example |

| Sodium Borohydride (NaBH₄) | Cost-effective, potent reducing agent. Can reduce ketones and imines. commonorganicchemistry.com | Reduction of the Schiff base from 2-benzhydryl-3-quinuclidinone and benzylamine. nih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones. harvard.edu | Reductive amination of tropinone with benzylamine. mdma.ch |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions, stable in acidic conditions. chemicalbook.com | Reductive amination of aldehydes and ketones. chemicalbook.comlibretexts.org |

Synthetic Routes from Quinuclidinone Derivatives

Utilization of 3-Quinuclidinone as a Precursor

3-Quinuclidinone is a key bicyclic ketone that serves as a versatile precursor for the synthesis of a wide array of quinuclidine derivatives, including this compound. wikipedia.orgtsijournals.com The synthesis of 3-quinuclidinone hydrochloride can be achieved through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.orgeurekaselect.com

The direct reductive amination of 3-quinuclidinone with benzylamine in the presence of a suitable hydride reagent, such as sodium borohydride or sodium triacetoxyborohydride, provides a direct route to this compound. This reaction is a fundamental transformation in the synthesis of this target molecule.

Derivatization from 2-Benzhydryl-3-quinuclidinone Intermediates

The synthesis of analogs of this compound can be achieved through the derivatization of more complex quinuclidinone intermediates. One such intermediate is 2-benzhydryl-3-quinuclidinone. nih.gov This compound can be synthesized via a Michael addition of a Grignard reagent, such as phenylmagnesium halide, to 2-benzylidene-3-quinuclidinone, a reaction that can be catalyzed by copper(I) salts. google.comgoogle.com

The subsequent reaction of 2-benzhydryl-3-quinuclidinone with benzylamine forms a Schiff base, which can then be reduced with a hydride reagent like sodium borohydride to yield a mixture of cis and trans isomers of 2-benzhydryl-3-benzylaminoquinuclidine. nih.gov The cis isomer is typically the predominant product and can be isolated through chromatographic techniques. nih.gov This approach allows for the introduction of a benzhydryl group at the 2-position of the quinuclidine ring, leading to the synthesis of structurally diverse analogs.

Selective Debenzylation Techniques

The benzyl (B1604629) group is a common protecting group for amines due to its general stability and the variety of methods available for its removal. In the context of this compound, selective debenzylation to yield the corresponding primary amine, 3-aminoquinuclidine (B1202703), is a crucial step in the synthesis of other derivatives.

Catalytic Transfer Hydrogenation for N-Debenzylation

Catalytic transfer hydrogenation is a widely used and efficient method for the removal of N-benzyl groups. This technique avoids the need for high-pressure hydrogen gas, making it a safer and more convenient laboratory procedure. mdma.chmdma.ch A common system for this transformation involves the use of palladium on carbon (Pd/C) as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen donor. mdma.chmdma.chsemanticscholar.org

The reaction is typically carried out by refluxing a solution of the N-benzyl compound in a solvent like methanol with the Pd/C catalyst and ammonium formate. mdma.chmdma.ch The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the product is isolated after evaporation of the solvent. This method has been shown to be effective for the debenzylation of a wide variety of N-benzyl derivatives, including those of amino acids and other amines, often with rapid reaction times. mdma.chmdma.ch

| Catalyst System | Hydrogen Donor | Key Features |

| 10% Pd/C | Ammonium Formate | Rapid, versatile, avoids high-pressure H₂. mdma.chmdma.ch |

| Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | Non-pyrophoric, easy catalyst recovery. sigmaaldrich.com |

| Pd/C with Nb₂O₅/C | Hydrogen Gas | Enhanced catalytic activity, reusable catalyst. nih.gov |

Oxidative Cleavage of Benzylamino Groups

While hydrogenolysis is the most common method for N-debenzylation, oxidative cleavage presents an alternative strategy. This approach can be particularly useful when other functional groups in the molecule are sensitive to reductive conditions. Various reagents and conditions have been developed for the oxidative cleavage of C-N bonds in benzylamines.

One modern approach involves metal-free electrochemical oxidation. nih.gov This method can selectively cleave the benzyl C-N bond using water as the oxygen source, without the need for external metal catalysts or oxidants. nih.gov The reaction proceeds via a single-electron oxidation of the benzylamine to form a nitrogen radical cation intermediate. nih.gov Another method involves the oxidation of benzylamines with alkyl sulphoxides in the presence of anhydrous hydrogen halides. bgu.ac.il It is important to note that the oxidative cleavage of N-alkylbenzylamines can sometimes lead to the formation of benzonitriles or benzamides, depending on the reaction conditions and the substrate. researchgate.net

Novel Methodologies in Organic Synthesis for this compound

Recent advancements in organic synthesis have prioritized the development of environmentally benign and efficient methods for the preparation of complex molecules. In the context of this compound synthesis, emerging methodologies focus on reducing solvent waste, energy consumption, and reaction times while improving yields and product purity. Among these, mechanochemical synthesis has garnered significant attention as a promising green alternative to conventional solution-phase reactions. acs.orgacs.org This approach utilizes mechanical energy, typically through ball milling, to initiate chemical reactions in the solid state or with minimal solvent, offering a transformative route for the synthesis of quinuclidine derivatives. mdpi.comresearchgate.net

Mechanochemical Synthesis Approaches for Quinuclidine Derivatives

Mechanochemistry, defined by IUPAC as a chemical reaction induced by the direct absorption of mechanical energy, has become an increasingly important tool in the synthesis of N-heterocyclic compounds. mdpi.com This technique offers numerous advantages, including solvent-free reaction conditions, reduced reaction times, and sometimes novel reactivity compared to traditional methods. researchgate.netnih.gov While a specific mechanochemical synthesis for this compound has not been extensively detailed in current literature, the principles of this methodology have been successfully applied to the synthesis of various quinuclidine precursors and other N-heterocycles, demonstrating its potential applicability.

The synthesis of the core quinuclidine ring system and its derivatives often involves multi-step sequences that can be resource-intensive. Mechanochemical approaches, such as ball milling, can streamline these processes. mdpi.com For instance, condensation reactions and the formation of carbon-nitrogen bonds, which are crucial for the synthesis of this compound, have been effectively carried out using mechanochemistry for a variety of heterocyclic compounds. beilstein-journals.org

The general approach for a hypothetical mechanochemical synthesis of this compound could involve the reaction of 3-aminoquinuclidine with benzaldehyde, followed by in-situ reduction, or the direct alkylation of 3-aminoquinuclidine with a benzyl halide. These reactions, which are typically performed in solution, could potentially be adapted to solvent-free or liquid-assisted grinding (LAG) conditions in a ball mill. The mechanical forces generated during milling can facilitate intimate mixing of the reactants at the molecular level, overcoming activation energy barriers and promoting the reaction.

Research into the mechanochemical synthesis of related heterocyclic systems has provided valuable insights. For example, multicomponent reactions to produce densely functionalized heterocycles have been successfully performed in a ball mill, often with higher yields and shorter reaction times than their solution-based counterparts. nih.gov The table below summarizes representative examples of mechanochemical synthesis of N-heterocyclic compounds, illustrating the general conditions and outcomes that could be anticipated for the synthesis of quinuclidine derivatives.

| Reactants | Product Type | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridines, Methyl Ketones, I2 | Imidazo[1,2-a]pyridines | Ball Milling, Solvent-Free | N/A | Good |

| Aldehydes, Dimedone, Active Methylene (B1212753) Compounds, Ammonium Acetate | Polyhydroquinolines | Grinding, Solvent-Free | N/A | N/A |

| 2-Aminobenzamides, Aryl/Alkyl Aldehydes, DDQ | Quinazolin-4(3H)-ones | Ball Milling (21 Hz), Solvent-Free | N/A | High |

The successful application of mechanochemistry to a wide range of N-heterocycle syntheses strongly suggests its feasibility for the preparation of this compound and its analogues. mdpi.combeilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and energy usage, making it an attractive area for future research and development in the synthesis of pharmacologically relevant quinuclidine derivatives. nih.govnih.gov

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural elucidation of 3-(Benzylamino)quinuclidine.

The ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and quinuclidine (B89598) moieties. The aromatic protons of the benzyl group would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, further downfield than typical alkyl protons due to the influence of the adjacent nitrogen and phenyl ring. The protons on the quinuclidine cage would present a more complex pattern of multiplets in the upfield region, with their chemical shifts and coupling constants being highly dependent on their specific spatial orientation within the rigid bicyclic system.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the unique carbons of the quinuclidine skeleton. The chemical shifts of the quinuclidine carbons would be indicative of their substitution and strain within the bicyclic structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | m |

| Benzylic (CH₂) | ~3.8 | s |

| Quinuclidine (CH) | Variable | m |

| Quinuclidine (CH₂) | Variable | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (ipso-C) | ~140 |

| Aromatic (ortho, meta, para-C) | 127 - 129 |

| Benzylic (CH₂) | ~50 |

| Quinuclidine (C-N) | Variable |

| Quinuclidine (CH) | Variable |

| Quinuclidine (CH₂) | Variable |

To unambiguously assign all proton and carbon signals and to elucidate the intricate connectivity and spatial relationships within this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would clearly show the correlations between adjacent protons within the quinuclidine ring system, aiding in the assignment of these complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over two to three bonds). HMBC would be crucial for establishing the connectivity between the benzyl and quinuclidine moieties, for example, by showing a correlation from the benzylic protons to the C3 carbon of the quinuclidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly valuable in determining the stereochemistry and preferred conformation of the benzylamino substituent on the rigid quinuclidine framework. For example, NOE correlations could be observed between the benzylic protons and specific protons on the quinuclidine cage, revealing their relative orientation.

The flexibility of the benzylamino side chain and potential conformational dynamics of the quinuclidine ring can be investigated using variable temperature (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotations and ring inversions. Changes in the chemical shifts, coupling constants, and line shapes of the NMR signals as a function of temperature can provide thermodynamic and kinetic information about these conformational changes. For this compound, VT-NMR could reveal information about the rotational barrier around the C-N bond connecting the benzyl group and the quinuclidine ring.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₄H₂₀N₂), HRMS would be expected to yield a molecular ion peak ([M+H]⁺) with a mass-to-charge ratio that is consistent with its calculated exact mass, confirming its molecular formula.

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive as experimental data is not publicly available.)

| Ion | Calculated Exact Mass |

| [C₁₄H₂₀N₂ + H]⁺ | 217.1705 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. This technique provides detailed information about the structure of the molecule and its fragmentation pathways under specific conditions.

The MS/MS spectrum of protonated this compound would likely exhibit characteristic fragmentation patterns. A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a radical cation of 3-aminoquinuclidine (B1202703). Another possible fragmentation would involve the quinuclidine ring system itself, leading to characteristic losses of small neutral molecules. The analysis of these fragmentation patterns would provide further confirmation of the proposed structure.

Hyphenated Techniques: GC-MS and LC-MS for Mixture Analysis

Hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of individual components within a mixture. While specific GC-MS or LC-MS studies detailing the analysis of this compound are not extensively available in public literature, the application of these techniques to structurally related quinuclidine derivatives provides a framework for understanding their potential utility.

For instance, GC-MS has been effectively used in the analysis of 3-quinuclidinol (B22445), a related compound, often requiring derivatization to enhance its volatility and improve chromatographic peak shape. osti.gov A similar approach could be anticipated for this compound, where derivatization of the secondary amine could facilitate its passage through the GC column. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns related to the quinuclidine and benzyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with techniques like reverse-phase HPLC coupled with a mass spectrometer using electrospray ionization (ESI), is well-suited for the analysis of polar compounds like this compound. nih.gov This method would likely not require derivatization. In a representative scenario, the compound would be separated on a C18 column, and the mass spectrometer would detect the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) could further be employed to induce fragmentation, providing structural confirmation. A study on N-benzyl-3-amino-quinuclidines reported retention times using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), indicating the suitability of this technique for separating such compounds. nih.gov

Table 1: Anticipated GC-MS and LC-MS Parameters for this compound Analysis

| Parameter | GC-MS (Hypothetical) | LC-MS (Hypothetical) |

| Column | Capillary column (e.g., HP-5MS) | C18 reverse-phase column |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Derivatization | Potentially required (e.g., silylation) | Generally not required |

| Expected Molecular Ion | [M+derivatizing group]⁺ | [M+H]⁺ |

| Key Fragmentation | Quinuclidine ring fragments, benzyl cation | Fragmentation of the benzyl-amine bond |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands that confirm its structure. nist.gov

The spectrum exhibits a distinct absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine. The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the quinuclidine ring is evident from the strong absorptions in the 2800-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| > 3000 | C-H Stretch | Aromatic |

| 2800-3000 | C-H Stretch | Aliphatic (Quinuclidine) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-N Stretch | Amine |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular conformation.

While a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases, studies on similar quinuclidine derivatives demonstrate the utility of this technique. For example, X-ray analysis has been used to define the Z/E isomerism in 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives. nih.gov A hypothetical crystal structure of this compound would be expected to reveal the characteristic rigid bicyclic structure of the quinuclidine core and the conformation of the benzylamino substituent.

Investigation of Crystallographic Independent Molecules and Crystal Packing

The analysis of crystal packing provides insights into the intermolecular forces that govern the solid-state structure of a compound. These forces include hydrogen bonding, van der Waals interactions, and π-π stacking.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and EnergeticsDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 3-(Benzylamino)quinuclidine, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties.

Electronic Structure: DFT could be used to calculate the distribution of electrons within the molecule, identifying regions of high or low electron density. This information helps in understanding the molecule's reactivity.

Energetics: Researchers could determine the molecule's total energy, heat of formation, and the energies of its different conformations. This is crucial for predicting the most stable three-dimensional structure.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization and frequency calculations. The results would provide data on bond lengths, bond angles, and vibrational frequencies.

Ab Initio Methods for High-Level Electronic Structure CharacterizationAb initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally expensive than DFT.

A high-level ab initio study of this compound could precisely characterize its electronic states and ionization potential. However, no such studies were found in the available search results.

Molecular Orbital Theory Applied to 3-(Benzylamino)quinuclidineMolecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. Key aspects that would be studied for this compound include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO can indicate the molecule's stability and the energy required for electronic excitation.

Orbital Visualization: Computational software can visualize the shapes and energies of the molecular orbitals, providing a qualitative understanding of bonding and potential reaction sites.

Data from such an analysis would typically be presented in a table listing orbital energies.

Table 1: Hypothetical Molecular Orbital Energy Data This table illustrates the type of data that would be generated from a Molecular Orbital Theory analysis. No experimental or calculated data for this compound was found.

| Orbital | Energy (eV) |

|---|---|

| LUMO+1 | Data not available |

| LUMO | Data not available |

| HOMO | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains rotatable bonds, MD simulations would be essential to explore its conformational landscape. An MD simulation would involve:

Defining a force field (a set of parameters describing the potential energy of the atoms).

Simulating the molecule's movement over a specific time period at a given temperature and pressure.

Analyzing the trajectory to identify stable conformations and the transitions between them.

This analysis would reveal how the benzyl (B1604629) and amino groups move relative to the rigid quinuclidine (B89598) cage, which is crucial for understanding its interactions with biological targets.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be a powerful tool to investigate the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. Researchers would use methods like DFT to map the potential energy surface of a reaction, identifying:

Transition States: The high-energy structures that connect reactants to products.

Activation Energies: The energy barriers that must be overcome for the reaction to occur.

Reaction Intermediates: Short-lived species formed during the reaction.

Such studies would provide a detailed, atomic-level understanding of how this compound is formed or how it reacts.

Prediction and Interpretation of Spectroscopic Data through Computational Models

Computational models can predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) method can calculate the chemical shifts of ¹H and ¹³C atoms.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra.

These computational predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table shows how predicted spectroscopic data would be compared to experimental results. No specific computational spectroscopic studies for this compound were found.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm, specific proton) | Data not available | Data not available |

| ¹³C NMR (ppm, specific carbon) | Data not available | Data not available |

Mechanistic Organic Chemistry and Kinetic Studies

Detailed Catalytic Cycles and Intermediates in Transformations

While a specific, universally applicable catalytic cycle for 3-(benzylamino)quinuclidine is not extensively documented for a wide array of reactions, its role as a nucleophilic catalyst, particularly in reactions like the Morita-Baylis-Hillman (MBH) reaction, provides a basis for understanding its mechanistic pathways. nih.gov In such reactions, the catalytic cycle generally initiates with the nucleophilic addition of the quinuclidine (B89598) nitrogen to an activated alkene, forming a zwitterionic intermediate. nih.gov The benzylamino group can potentially influence the stability and reactivity of these intermediates through electronic and steric effects.

In the context of photoredox catalysis, quinuclidine and its derivatives can act as dual hydrogen atom transfer (HAT) catalysts. rhhz.netccspublishing.org.cn The cycle in these reactions involves the oxidation of the quinuclidine to a radical cation by a photocatalyst. rhhz.net This electrophilic radical cation can then abstract a hydrogen atom from a substrate, generating a substrate radical that can participate in further reactions. rhhz.netccspublishing.org.cn The specific influence of the benzylamino group on the redox properties and HAT ability of the quinuclidine core is a subject for further investigation.

A proposed general catalytic cycle for a quinuclidine-catalyzed reaction, such as the MBH reaction, can be depicted as follows:

Nucleophilic Attack: The tertiary amine of the quinuclidine attacks the β-position of an activated alkene to form a zwitterionic enolate intermediate.

Aldol Addition: The enolate intermediate adds to an aldehyde or another electrophile, forming a second zwitterionic intermediate.

Proton Transfer and Elimination: A proton transfer step, often facilitated by a co-catalyst or solvent, followed by the elimination of the catalyst, regenerates the catalyst and yields the final product.

Stereochemical Control and Induction Mechanisms

The rigid, chiral framework of this compound makes it a candidate for use in asymmetric synthesis. The stereochemical outcome of reactions catalyzed by such chiral amines is dictated by the formation of diastereomeric transition states. The catalyst's chirality influences the spatial arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer of the product.

The benzylamino substituent can play a crucial role in stereochemical induction through several mechanisms:

Steric Hindrance: The bulky benzyl (B1604629) group can create a chiral pocket around the active site, sterically shielding one face of the reactive intermediate and directing the approach of the incoming reactant to the other face.

Non-covalent Interactions: The benzylamino group can engage in hydrogen bonding or π-stacking interactions with the substrates, further locking the conformation of the transition state and enhancing stereoselectivity. acs.org

While specific examples of high stereochemical induction by this compound are not extensively reported in the readily available literature, the principles of organocatalysis suggest its potential in stereoselective transformations.

Role of Non-covalent Interactions in Reaction Pathways

Non-covalent interactions are fundamental to understanding the catalytic activity and selectivity of organocatalysts like this compound. These interactions, although weaker than covalent bonds, play a significant role in stabilizing transition states and intermediates.

Hydrogen Bonding: The amine proton of the benzylamino group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. These interactions can help in substrate recognition, orientation, and activation. researchgate.net For instance, in reactions involving carbonyl compounds, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon.

π-Stacking: The phenyl ring of the benzyl group can participate in π-stacking interactions with aromatic or other π-rich substrates. This can contribute to the binding of the substrate to the catalyst and influence the stereochemical outcome of the reaction.

Computational studies on related quinuclidine systems in hydrogen atom transfer reactions have highlighted the key role of C–H···O hydrogen bonds in stabilizing transition states. acs.org This underscores the importance of such weak interactions in directing the course of a reaction.

Reaction Kinetics and Rate Constant Determination

The kinetics of reactions catalyzed by quinuclidine derivatives have been a subject of study, particularly in the context of the Baylis-Hillman reaction. Research has shown a correlation between the basicity (pKa) of the quinuclidine catalyst and the reaction rate. researchgate.net Generally, more basic amines exhibit higher catalytic activity. researchgate.net

The rate law for a reaction catalyzed by this compound would depend on the specific reaction mechanism. For a typical organocatalytic reaction, the rate might be expressed as:

Rate = k[Substrate 1][Substrate 2][Catalyst]

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound

| Experiment | [Substrate 1] (M) | [Substrate 2] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10-5 |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10-5 |

This table is for illustrative purposes to demonstrate how kinetic data would be presented.

Activation Energy Profiling of Key Reaction Steps

Computational chemistry provides a powerful tool for profiling the activation energies of reaction steps. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model the potential energy surface of a reaction and identify the transition states and their corresponding energies. acs.org

For a reaction catalyzed by this compound, an activation energy profile would map the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. The benzylamino group would be expected to influence the activation energies of the various steps by stabilizing or destabilizing the transition states through the electronic and steric effects mentioned earlier.

Table 2: Hypothetical Activation Energies for a Two-Step Reaction

| Reaction Step | Description | Activation Energy (kJ/mol) |

|---|---|---|

| Step 1 | Formation of Intermediate | 60 |

| Step 2 | Conversion to Product | 85 |

This table is for illustrative purposes.

Transition State Analysis in Organic Reactions

The transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the activation energy barrier. The study of transition state structures is crucial for understanding reaction mechanisms and selectivity. acs.org Computational modeling is the primary tool for analyzing transition state geometries and energies. acs.org

In the context of catalysis by this compound, transition state analysis would focus on how the catalyst interacts with the substrates at the point of maximum energy. For an asymmetric reaction, there would be two competing diastereomeric transition states, and the difference in their energies would determine the enantiomeric excess of the product.

Key aspects of transition state analysis would include:

Bond lengths and angles: Examining the lengths of forming and breaking bonds.

Interatomic distances: Identifying key non-covalent interactions between the catalyst and substrates.

Charge distribution: Understanding the electronic nature of the transition state.

Computational studies on related systems have shown that non-covalent interactions, such as hydrogen bonds, are critical in stabilizing the transition state and influencing selectivity. acs.org The benzylamino group in this compound would be a key player in these interactions.

Synthesis and Characterization of Chemical Derivatives and Analogues

Systematic Modification of the Benzyl (B1604629) Moiety in 3-(Benzylamino)quinuclidine Analogues

The benzyl group of this compound offers a prime site for synthetic modification to investigate structure-activity relationships (SAR). By introducing various substituents onto the phenyl ring, chemists can modulate the electronic, steric, and lipophilic properties of the molecule.

A common synthetic route to these analogues involves the reductive amination of 3-quinuclidinone with a substituted benzylamine (B48309). This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

While comprehensive SAR studies directly on this compound are not extensively detailed in the reviewed literature, analogous studies on related structures provide insight into the types of modifications that are synthetically accessible and potentially impactful. For instance, in the development of N-benzyl phenethylamine (B48288) derivatives, a wide array of substituted benzaldehydes are used as starting materials for reductive amination. nih.gov These substitutions include methoxy, hydroxy, and methylenedioxy groups on the phenyl ring, each influencing the biological activity of the resulting compounds. nih.gov

In a study focused on 3-benzamidoquinuclidine, a related structure where an amide linkage connects the quinuclidine (B89598) and phenyl moieties, researchers synthesized N-quaternary derivatives using benzyl bromides with para-substituents. researchgate.netnih.gov Specifically, p-methylbenzyl bromide and p-chlorobenzyl bromide were used to introduce methyl and chloro groups onto the benzyl ring, demonstrating the feasibility of incorporating both electron-donating and electron-withdrawing groups. researchgate.netnih.gov

The following table summarizes representative examples of modifications to the benzyl moiety in analogues related to this compound.

| Substituent on Benzyl Ring | Rationale for Modification | General Synthetic Approach | Analogous Compound Class |

|---|---|---|---|

| p-Methyl | Introduce an electron-donating group to potentially enhance binding or alter metabolism. | Quaternization with p-methylbenzyl bromide. | N-Quaternary-3-benzamidoquinuclidinium salts researchgate.netnih.gov |

| p-Chloro | Introduce an electron-withdrawing group to modify electronic properties and lipophilicity. | Quaternization with p-chlorobenzyl bromide. | N-Quaternary-3-benzamidoquinuclidinium salts researchgate.netnih.gov |

| 2-Hydroxy | Introduce a hydrogen bond donor to potentially interact with target receptors. | Reductive amination with 2-hydroxybenzaldehyde. | N-Benzyl phenethylamines nih.gov |

| 2,3-Methylenedioxy | Introduce a rigid, electron-donating group to explore conformational constraints. | Reductive amination with 2,3-methylenedioxybenzaldehyde. | N-Benzyl phenethylamines nih.gov |

Structural Alterations to the Quinuclidine Azabicyclic Skeleton

Modification of the quinuclidine ring itself presents a more complex synthetic challenge but offers the potential to significantly alter the compound's three-dimensional structure and physicochemical properties. This can be achieved by changing the ring size, introducing heteroatoms, or adding substituents to the bicyclic framework. The strategy of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a key concept in this area of analogue design. ufrj.brnih.gov

While specific examples of modifying the quinuclidine skeleton in the context of this compound are not prevalent in the surveyed literature, the synthesis of various azabicyclic systems serves as a blueprint for potential alterations. For example, the synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters has been reported, demonstrating that the quinuclidine ring can be functionalized at positions other than the 3-position. mdpi.com These syntheses often start from appropriately substituted piperidine (B6355638) precursors, which undergo cyclization reactions like the Dieckmann condensation to form the bicyclic core. mdpi.com

Bioisosteric replacement of the quinuclidine moiety could involve substituting it with other bicyclic or even monocyclic systems to probe the importance of the rigid quinuclidine scaffold. For instance, in the development of central nervous system agents, replacing a core ring system to improve properties like metabolic stability or to reduce toxicity is a common strategy. ufrj.brbiorxiv.org

The following table outlines potential structural alterations to the quinuclidine skeleton and the rationale behind such modifications.

| Structural Alteration | Rationale | Potential Synthetic Precursor | Relevant Synthetic Reaction |

|---|---|---|---|

| Introduction of substituents at C5 or C6 | To explore steric and electronic effects on the overall molecular shape and target interaction. | Substituted piperidines | Dieckmann cyclization mdpi.com |

| Ring expansion or contraction (e.g., azabicyclo[3.2.2]nonane) | To alter the geometry and distance between the amino group and the bridgehead nitrogen. | Cycloheptane or cyclohexane (B81311) derivatives | Intramolecular cyclization |

| Introduction of an additional heteroatom (e.g., oxa- or thia-quinuclidine) | To modify polarity, hydrogen bonding capacity, and metabolic stability. | Heterocyclic piperidine analogues | Multi-step synthesis involving cyclization |

| Replacement with a monocyclic amine (e.g., substituted piperidine) | To assess the importance of the rigid bicyclic structure for activity. | 4-Aminopiperidine derivatives | Reductive amination with benzylaldehyde |

The synthesis of these more complex analogues would require multi-step synthetic sequences, often starting from functionalized monocyclic precursors. The successful implementation of these strategies would yield novel scaffolds that could provide valuable insights into the structural requirements for the desired chemical or biological properties.

Formation of Quaternary Ammonium (B1175870) Salts derived from this compound

The tertiary bridgehead nitrogen of the quinuclidine ring is nucleophilic and can readily undergo quaternization with various alkylating agents to form quaternary ammonium salts. This transformation introduces a permanent positive charge, which can significantly alter the compound's solubility, membrane permeability, and biological interactions. The classic method for this transformation is the Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. tue.nl

The synthesis of N-quaternary-3-benzamidoquinuclidinium salts provides a direct analogy for the quaternization of this compound. In this work, racemic or enantiomerically pure 3-benzamidoquinuclidines were treated with equimolar amounts of a substituted benzyl bromide (e.g., p-methylbenzyl bromide or p-chlorobenzyl bromide) in a solvent like dry diethyl ether at room temperature. researchgate.netnih.gov The reaction mixture is typically left overnight, resulting in the precipitation of the quaternary ammonium salt as a solid. nih.gov

A wide variety of alkylating agents can be employed for the quaternization of quinuclidine derivatives. These include lower alkyl halides (such as methyl, ethyl, propyl, and butyl chlorides, bromides, and iodides), long-chain alkyl halides (like decyl and lauryl halides), and aralkyl halides such as benzyl and phenethyl bromides. tsijournals.com

The following table presents a summary of potential quaternary ammonium salts derived from this compound and the reagents used for their synthesis.

| Quaternizing Agent | Resulting N-Substituent | Salt Counterion | General Reaction Conditions |

|---|---|---|---|

| Methyl Iodide | Methyl | Iodide | Reaction in an aprotic solvent (e.g., acetone, diethyl ether) at room temperature. |

| Ethyl Bromide | Ethyl | Bromide | Reaction in an aprotic solvent, may require gentle heating. |

| Benzyl Bromide | Benzyl | Bromide | Reaction in an aprotic solvent at room temperature. tsijournals.com |

| p-Chlorobenzyl Bromide | p-Chlorobenzyl | Bromide | Reaction in dry diethyl ether at room temperature. researchgate.netnih.gov |

| n-Dodecyl Bromide | n-Dodecyl | Bromide | Reaction in a suitable solvent, may require elevated temperatures. |

The characterization of these salts typically involves spectroscopic methods such as NMR to confirm the presence of the new N-substituent and elemental analysis to verify the empirical formula. The formation of these quaternary salts expands the chemical diversity of the this compound family, offering derivatives with distinct physicochemical properties.

Strategies for Enantiomeric Separation and Enrichment of Derivatives

The 3-position of the quinuclidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). As enantiomers can have different biological activities and properties, their separation and the synthesis of enantiomerically pure forms are of significant interest. researchgate.net Several strategies have been successfully employed for the enantiomeric separation and enrichment of 3-aminoquinuclidine (B1202703) and its derivatives.

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. google.com This technique relies on the different solubilities of the two diastereomeric salts, allowing for their separation by fractional crystallization. A patent describes the resolution of 3-aminoquinuclidine dihydrochloride (B599025) by treating it with a chiral acid resolving agent in a suitable solvent. google.com This method can yield products with high optical purity (over 98%). google.com The synthesis of (R)-3-aminoquinuclidine dihydrochloride, a key pharmaceutical intermediate, often involves the resolution of the racemic mixture using chiral acids. nbinno.com

Another powerful technique for enantiomeric separation is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov For the analysis of the enantiomers of 3-quinuclidinol (B22445), a precursor to 3-aminoquinuclidine, a sensitive HPLC method was developed using a Chiralpak IC column. researchgate.net This demonstrates the applicability of polysaccharide-based CSPs for the separation of quinuclidine derivatives.

Enantioselective synthesis, which aims to produce a single enantiomer directly, is another important strategy. This can be achieved by using a chiral catalyst or a chiral auxiliary. For example, a thiourea (B124793) organocatalyst derived from enantiopure (-)-(S)-3-aminoquinuclidine has been synthesized and used in asymmetric reactions. researchgate.net The synthesis of (R)- and (S)-3-aminoquinuclidine can be achieved from 3-quinuclidinone using (S)- and (R)-1-phenethylamine as a chiral auxiliary. tsijournals.com

The table below summarizes various strategies for the enantiomeric separation and enrichment of 3-aminoquinuclidine derivatives.

| Strategy | Description | Key Reagents/Techniques | Example Application |

|---|---|---|---|

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation via fractional crystallization. | Chiral acids (e.g., tartaric acid derivatives) | Resolution of 3-aminoquinuclidine dihydrochloride google.com |

| Chiral HPLC | Chromatographic separation using a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak) | Separation of 3-quinuclidinol enantiomers researchgate.net |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. | Chiral auxiliaries (e.g., (S)-1-phenethylamine), chiral catalysts | Synthesis of (S)-3-aminoquinuclidine-derived thiourea researchgate.net |

| Kinetic Resolution | Enzymatic or chemical reaction that proceeds at different rates for the two enantiomers, allowing for their separation. | Enzymes (e.g., lipases), chiral catalysts | Kinetic resolution of racemic 3-quinuclidinol tsijournals.com |

These methods provide robust pathways to access enantiomerically pure or enriched this compound derivatives, which are crucial for detailed pharmacological and biological studies.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Intermolecular Hydrogen Bonding Networks in Crystalline Structures

The molecular architecture of 3-(Benzylamino)quinuclidine features a secondary amine (N-H) group and a tertiary amine within the quinuclidine (B89598) cage, both of which can participate in hydrogen bonding. The secondary amine is a potent hydrogen bond donor, while the nitrogen atom of the quinuclidine moiety and the secondary amine can act as hydrogen bond acceptors.

The presence of solvent molecules, such as water, during crystallization could also significantly influence the hydrogen-bonding network. Water molecules can act as bridges, connecting molecules of this compound that might not otherwise interact directly.

To provide a quantitative perspective, a hypothetical data table of expected hydrogen bond parameters is presented below, based on typical values observed in similar organic compounds.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H (amine) | N (quinuclidine) | ~ 1.00 | ~ 2.0 - 2.2 | ~ 3.0 - 3.2 | ~ 150 - 170 |

| C-H (aromatic) | N (quinuclidine) | ~ 1.08 | ~ 2.4 - 2.6 | ~ 3.4 - 3.6 | ~ 140 - 160 |

| C-H (aliphatic) | N (amine) | ~ 1.09 | ~ 2.5 - 2.7 | ~ 3.5 - 3.7 | ~ 130 - 150 |

Analysis of Pi-Stacking Interactions Involving Aromatic Moieties

The benzyl (B1604629) group in this compound introduces an aromatic moiety capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the stabilization of crystal structures and in molecular recognition.

Two primary geometries of π-stacking are possible: face-to-face and edge-to-face (or T-shaped). In the face-to-face arrangement, the aromatic rings are parallel to each other, with a typical centroid-to-centroid distance of 3.3 to 3.8 Å. In the edge-to-face conformation, a hydrogen atom of one aromatic ring points towards the center of the π-face of another, resulting in a favorable interaction between the partially positive hydrogen and the electron-rich π-system.

The flexible nature of the benzylamino side chain would allow the molecule to adopt a conformation in the solid state that maximizes these stabilizing π-stacking interactions with neighboring molecules. The interplay between hydrogen bonding and π-stacking would be a key factor in determining the final crystal architecture.

Below is a data table illustrating the expected parameters for potential π-stacking interactions, based on observations in other benzylamine (B48309) derivatives.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle between Planes (°) |

| Parallel-displaced π-stacking | ~ 3.4 - 3.8 | < 10 |

| T-shaped (edge-to-face) π-stacking | ~ 4.5 - 5.5 | ~ 70 - 90 |

Influence of Supramolecular Interactions on Crystal Packing and Organization

The competition and cooperation between these interactions would determine the final crystal density, melting point, and other physicochemical properties. For instance, a structure dominated by a robust hydrogen-bonding network and efficient π-stacking would be expected to have a high packing efficiency and thermal stability.

Design Principles for Supramolecular Assemblies involving this compound

The structural features of this compound make it an attractive building block for the design of new supramolecular assemblies. By understanding the interplay of non-covalent interactions, it is possible to rationally design crystalline materials with desired architectures and properties.

Key design principles would include:

Protonation: Protonation of one or both nitrogen atoms would transform the molecule into a potent hydrogen bond donor, enabling the formation of robust salt structures with various anions. This is a common strategy in crystal engineering to create predictable hydrogen-bonded networks.

Co-crystallization: Co-crystallization with other molecules that have complementary functional groups can lead to the formation of novel multi-component crystals with tailored properties. For example, co-crystallizing with a carboxylic acid could lead to a strong N⁺-H···O⁻ hydrogen bond.

Functionalization: Introducing substituents on the benzyl ring can modulate the electronic properties of the aromatic system and its ability to participate in π-stacking and halogen bonding. Electron-withdrawing groups would enhance the potential for halogen bonding, while electron-donating groups could influence π-stacking interactions.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is indispensable for the analysis of 3-(Benzylamino)quinuclidine, allowing for the separation of the target compound from impurities, starting materials, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The determination of enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities. scispace.com

For molecules that may lack a strong UV chromophore, pre-column derivatization with a UV-absorbing agent can be employed to enhance detection sensitivity. scispace.comgoogle.com However, the presence of the benzyl (B1604629) group in this compound provides a chromophore suitable for detection at wavelengths around 210-254 nm.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns (e.g., AGP) are commonly used for this purpose. google.comuma.es The choice of mobile phase, often a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol, is optimized to achieve baseline resolution between the enantiomers. beilstein-journals.org The integration of the peak areas for each enantiomer allows for the precise calculation of the enantiomeric excess. heraldopenaccess.us

Table 1: Illustrative HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel® OD-H) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com However, direct analysis of quinuclidine (B89598) derivatives can be challenging due to their polarity and relatively low volatility, which may result in poor peak shape and broad signals. osti.govresearchgate.net

To overcome these limitations, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Common derivatization strategies include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation. researchgate.netresearchgate.net This chemical modification converts the polar amine group into a less polar, more volatile derivative suitable for GC analysis. The resulting derivative typically yields a sharp, symmetrical peak, allowing for accurate quantification and identification based on its unique mass spectrum. osti.gov This method is particularly useful for identifying volatile impurities or byproducts from the synthesis of this compound.

Table 2: Representative GC-MS Method for Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used primarily for the qualitative monitoring of reaction progress. researchgate.net During the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 3-aminoquinuclidine (B1202703) and benzaldehyde) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate mobile phase. The separated spots are visualized, often using a UV lamp (as the benzyl group is UV-active) or a chemical staining agent. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a purified product standard, the progress or completion of the reaction can be efficiently determined. lew.ro

Table 3: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | Dichloromethane:Methanol (B129727):Ammonia (90:9:1, v/v/v) |

| Visualization | UV light (254 nm) or staining (e.g., ninhydrin (B49086) or iodine) |

| Application | Qualitative assessment of the presence of reactants and products |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This destructive method provides the empirical formula of the compound, which can be compared to the theoretical composition calculated from its molecular formula (C₁₄H₂₀N₂). A close correlation between the experimentally determined values and the calculated values (typically within ±0.4%) serves as a crucial confirmation of the compound's stoichiometric purity and elemental composition.

Table 4: Elemental Composition of this compound (C₁₄H₂₀N₂)

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₄ | 77.73% |

| Hydrogen (H) | H₂₀ | 9.32% |

| Nitrogen (N) | N₂ | 12.95% |

Q & A

What are the established synthetic methodologies for 3-(Benzylamino)quinuclidine, and how can researchers validate product purity?

Level: Basic

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling using 3-hydroxyquinuclidine, benzylamine derivatives, and catalysts like CuI/1,10-phenanthroline under anhydrous toluene at 110°C for 40 hours has been reported to yield quinuclidine derivatives . Purification often involves column chromatography or recrystallization. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR to confirm benzylamino group integration and absence of side products). Mass spectrometry (ESI-MS) can further verify molecular ion peaks .

How can researchers optimize reaction conditions for synthesizing this compound derivatives with improved yields?

Level: Advanced

Answer:

Optimization requires systematic variation of parameters:

- Catalyst loading : Test CuI concentrations (0.5–5 mol%) to balance reactivity and cost .

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) versus toluene for reaction efficiency.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Protecting groups : Introduce temporary protecting groups (e.g., Boc) on the quinuclidine nitrogen to prevent side reactions .

Design a factorial experiment (e.g., Taguchi method) to identify critical factors. Monitor reaction progress via Thin-Layer Chromatography (TLC) and quantify yields using HPLC calibration curves .

What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be analyzed?

Level: Basic

Answer:

- ¹H NMR : Look for signals at δ 3.2–3.5 ppm (quinuclidine protons) and δ 7.2–7.4 ppm (benzyl aromatic protons). The -NH proton may appear as a broad singlet near δ 2.8 ppm .

- ¹³C NMR : Confirm the quinuclidine bridgehead carbon at ~65 ppm and benzyl carbons at 125–140 ppm .

- IR Spectroscopy : Detect N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 230.2 (M+H⁺) .

When encountering contradictory pharmacological data for this compound across studies, what systematic approaches should be employed to resolve discrepancies?

Level: Advanced

Answer:

- Meta-analysis : Aggregate data from PubMed, Toxline, and Google Scholar using keywords like "muscarinic antagonists" and "quinuclidine derivatives" .

- Experimental replication : Reproduce key studies under controlled conditions (e.g., standardized cholinesterase inhibition assays) .

- Data normalization : Adjust for variables like solvent polarity (DMSO vs. water) or enzyme source (human vs. rat butyrylcholinesterase) .

- Statistical validation : Apply ANOVA to assess inter-study variability and identify outliers .

What are the critical safety protocols for handling this compound in laboratory settings?

Level: Basic

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

How should researchers design experiments to assess the cholinesterase inhibition mechanisms of this compound derivatives?

Level: Advanced

Answer:

- Enzyme assays : Use Ellman’s method to measure butyrylcholinesterase (BuChE) activity with acetylthiocholine iodide as substrate. Monitor absorbance at 412 nm .

- Kinetic studies : Determine IC₅₀ values via dose-response curves (0.1–100 μM) and analyze inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with BuChE’s catalytic triad (Ser198, His438, Glu325) .

What strategies are effective for conducting comprehensive literature reviews on this compound's structure-activity relationships (SAR)?

Level: Basic

Answer:

- Database selection : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed chemistry/pharmacology papers .

- Search terms : Combine "this compound" with "SAR," "muscarinic receptor," and "cholinesterase inhibitor" .

- Citation tracking : Use forward/backward citation analysis in Web of Science to identify seminal studies .

- Data organization : Create a SAR table comparing substituents (e.g., benzyl vs. phenyl groups) and IC₅₀ values .

What considerations are essential when planning dose-response studies for this compound in neuropharmacological research?

Level: Advanced

Answer:

- Dose range : Start with 0.1–100 μM based on prior IC₅₀ data and adjust using Hill slope analysis .

- Control groups : Include vehicle (DMSO) and positive controls (e.g., donepezil for cholinesterase inhibition) .

- Endpoint selection : Measure both enzymatic activity (BuChE inhibition) and cellular viability (MTT assay) to rule off-target toxicity .

- Statistical power : Use G*Power to calculate sample size (n ≥ 6) for α = 0.05 and power = 0.8 .

How can researchers systematically evaluate conflicting reports on the solubility and stability of this compound in different solvents?

Level: Advanced

Answer:

- Solubility testing : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C. Quantify via UV-Vis spectroscopy (λmax = 260 nm) .

- Stability studies : Store solutions at 4°C, 25°C, and 37°C for 1–4 weeks. Monitor degradation by HPLC and identify byproducts via LC-MS .

- pH dependence : Test solubility/stability across pH 2–10 using buffer systems (e.g., phosphate, acetate) .

What in vitro assays are most appropriate for elucidating the molecular targets of this compound in neurological systems?

Level: Advanced

Answer:

- Radioligand binding assays : Screen for affinity at muscarinic (M1–M5) and nicotinic receptors using [³H]-N-methylscopolamine .

- Calcium imaging : Measure intracellular Ca²⁺ flux in SH-SY5Y neuroblastoma cells to assess receptor activation .

- Western blotting : Evaluate downstream signaling (e.g., ERK phosphorylation) post-treatment .

- Gene knockdown : Use siRNA targeting suspected receptors to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.